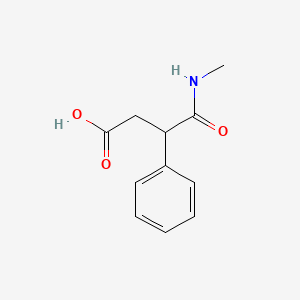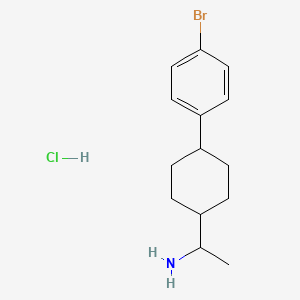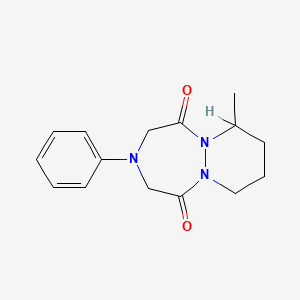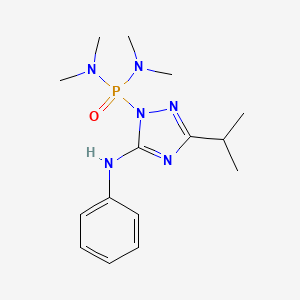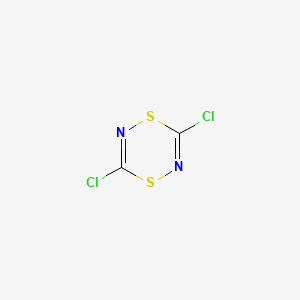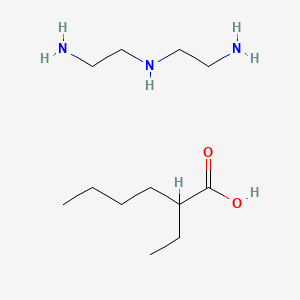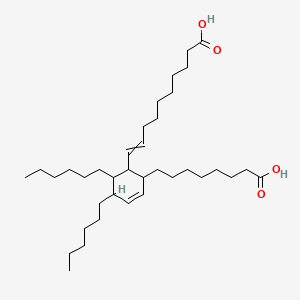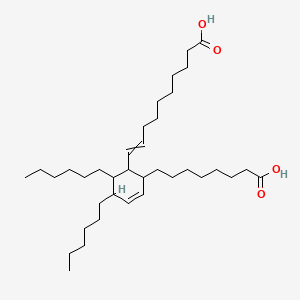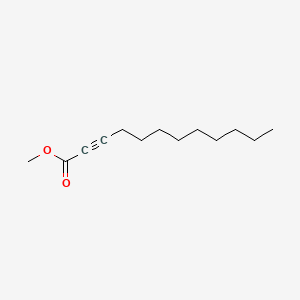
Triethylamine, 2-(phenethyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylamine, 2-(phenethyloxy)- is an organic compound that belongs to the class of amines. It is characterized by the presence of a triethylamine group attached to a phenethyloxy moiety. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-(phenethyloxy)- typically involves the alkylation of phenethyloxy compounds with triethylamine. One common method is the reaction of phenethyloxy chloride with triethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of Triethylamine, 2-(phenethyloxy)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Triethylamine, 2-(phenethyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of phenethyloxy ketones or aldehydes.
Reduction: Production of phenethyloxy alcohols.
Substitution: Generation of substituted phenethyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Triethylamine, 2-(phenethyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Triethylamine, 2-(phenethyloxy)- involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can form complexes with metal ions, which can influence its reactivity and applications in catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylamine: Similar in structure but with two ethyl groups instead of three.
Trimethylamine: Contains three methyl groups instead of ethyl groups.
Phenethylamine: Lacks the triethylamine group and has different reactivity.
Uniqueness
Triethylamine, 2-(phenethyloxy)- is unique due to its combination of the triethylamine and phenethyloxy groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
27021-42-7 |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
N,N-diethyl-2-(2-phenylethoxy)ethanamine |
InChI |
InChI=1S/C14H23NO/c1-3-15(4-2)11-13-16-12-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChI-Schlüssel |
WJACKTOYQPAUMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


